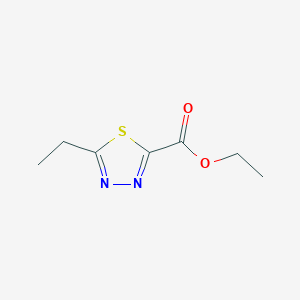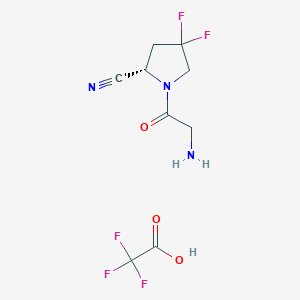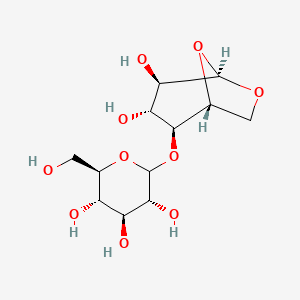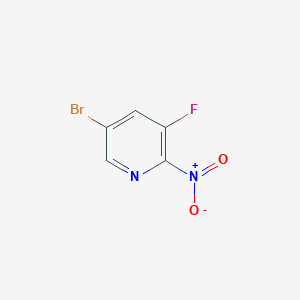
Ethyl 5-ethyl-1,3,4-thiadiazole-2-carboxylate
Descripción general
Descripción
Ethyl 5-ethyl-1,3,4-thiadiazole-2-carboxylate is a chemical compound with the CAS Number: 1330751-86-4 . It has a molecular weight of 186.23 . The compound is in liquid form at room temperature .
Molecular Structure Analysis
The InChI code for Ethyl 5-ethyl-1,3,4-thiadiazole-2-carboxylate is1S/C7H10N2O2S/c1-3-5-8-9-6 (12-5)7 (10)11-4-2/h3-4H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
Ethyl 5-ethyl-1,3,4-thiadiazole-2-carboxylate is a liquid at room temperature .Aplicaciones Científicas De Investigación
Antimicrobial Agents
1,3,4-Thiadiazole derivatives, including Ethyl 5-ethyl-1,3,4-thiadiazole-2-carboxylate, have been found to be potent antimicrobial agents . They have been tested against various bacteria such as E. coli, B. mycoides, and C. albicans, and some compounds have shown significant antimicrobial activity .
Antibacterial Activity
Newly synthesized 1,3,4-thiadiazole derivatives have been studied for their antibacterial activity . They have been screened against various bacteria strains such as Enterobacter aerogenes, Escherichia coli ATCC 13048, Salmonella kentucky, Pseudomonas aeruginosa, Klebsiella pneumoniae, Proteus and Gram positive such as Staphylococcus aureus ATCC 25923, Listeria monocytogenes ATCC 7644, Enterococcus faecium, Enterococcus durans, Staphylococcus aureus ATCC, Serratia marcescens, Staphylococcus hominis, Staphylococcus epidermidis, alfa Streptococcus haemolyticus, Enterococcus faecium .
Antifungal Agents
1,3,4-Thiadiazole derivatives have also been evaluated for their antifungal activities . The in vitro antifungal activities of the target compounds against G. zeae, Botryosphaeria dothidea (B. dothidea), Phomopsis sp., P. infestans, and Thanatephorus cucumeris (T. cucumeris) have been evaluated .
Biological Activities
1,3,4-Thiadiazole moiety has various biological activities including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and anti-microbial . Some drugs with thiadiazole scaffold, e.g., sulfamethoxazole, acetazolamide, and butazolamide produce diverse biological action .
DNA Binding
The mechanism of the 1–4 molecule interaction with calf thymus-DNA (CT-DNA) was investigated by UV-vis spectroscopic methods . This suggests that Ethyl 5-ethyl-1,3,4-thiadiazole-2-carboxylate could potentially interact with DNA, which could have implications in its biological activity.
Chemical Reactivity
1,3,4-Thiadiazole derivatives are interesting in medicinal chemistry due to their chemical reactivities in the synthesis of various nitrogen, oxygen, sulfur, and selenium containing compounds .
Safety and Hazards
The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
ethyl 5-ethyl-1,3,4-thiadiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-3-5-8-9-6(12-5)7(10)11-4-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDGOBVYXGZBAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-ethyl-1,3,4-thiadiazole-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![6-(4-Aminophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B1380565.png)

![Benzyl 5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B1380567.png)


![1H-Pyrazole, 4-iodo-1-[2-(phenylmethoxy)ethyl]-](/img/structure/B1380570.png)

![tert-Butyl (1-formyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate](/img/structure/B1380574.png)